molecular formula C6H6O3 B3021462 4-Hydroxy-6-methyl-2-pyrone CAS No. 70254-61-4

4-Hydroxy-6-methyl-2-pyrone

Cat. No.: B3021462
CAS No.: 70254-61-4
M. Wt: 126.11
InChI Key: NSYSSMYQPLSPOD-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-Hydroxy-6-methyl-2-pyrone plays a crucial role in biochemical reactions, particularly as a precursor in the biosynthesis of various natural products. It interacts with enzymes such as 2-pyrone synthase, which catalyzes its formation from acetyl-CoA and malonyl-CoA . This compound also interacts with other biomolecules, including proteins and cofactors, facilitating various biochemical pathways . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active sites of enzymes .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the production of nitric oxide and interleukin-6 in macrophages, indicating its role in modulating immune responses . Additionally, this compound can impact cellular metabolism by acting as a precursor for other bioactive molecules, thereby influencing metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes such as 2-pyrone synthase, facilitating the condensation reactions necessary for its biosynthesis . This compound can also inhibit or activate enzymes involved in various metabolic pathways, leading to changes in gene expression and cellular function . The binding interactions often involve hydrogen bonds and hydrophobic interactions, which stabilize the compound within the enzyme’s active site .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects on cellular metabolism and immune responses . At high doses, it may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis of polyketides and other natural products . It interacts with enzymes such as 2-pyrone synthase, which catalyzes its formation from acetyl-CoA and malonyl-CoA . This compound can also affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its biochemical effects . The transport and distribution of this compound are crucial for its activity and function within the cell .

Subcellular Localization

This compound is localized in specific subcellular compartments, including the cytoplasm and organelles such as mitochondria . Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications . These modifications ensure that the compound reaches the appropriate cellular compartments to exert its biochemical effects .

Properties

IUPAC Name

4-hydroxy-6-methylpyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3/c1-4-2-5(7)3-6(8)9-4/h2-3,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYSSMYQPLSPOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060974
Record name Triacetic acid lactone
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Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675-10-5
Record name 4-Hydroxy-6-methyl-2-pyrone
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Record name Triacetic acid lactone
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Record name 2H-Pyran-2-one, 4-hydroxy-6-methyl-
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Record name Triacetic acid lactone
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Record name 4-hydroxy-6-methylpyran-4-one
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Record name 4-HYDROXY-6-METHYL-2-PYRONE
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Synthesis routes and methods I

Procedure details

3-Acetyl-6-methyl-4-hydroxypyran-2-one may be deacylated by reaction with 90% sulphuric acid at 130° C. to give 6-methyl-4-hydroxy pyran-2-one;
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Synthesis routes and methods II

Procedure details

A solution of 1-phenyl-1-trimethylsiloxyethylene (25.0 g, 130 mmol) in absolute ether (400 mL) was cooled to −78° C., and malonyl dichloride (6.40 mL, 65.0 mmol) was added dropwise to the resulting solution by using a dropping funnel. The mixture was gradually heated to room temperature, stirred at room temperature (5 to 10° C.) for 14 hours, and further stirred at 30° C. for 24 hours. The thus-produced yellow precipitate was filtered and washed with absolute ether to give the target 4-hydroxy-6-methyl-2-pyrone (8.40 g, 67%) as a yellow solid.
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25 g
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400 mL
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6.4 mL
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Synthesis routes and methods III

Procedure details

Similar to Example 150, 6.81 g (21.9 mmol, 73%) of a methyl ester compound was obtained as orange crystals from 6.08 g (0.0 mmol recrystallized from 3 methanol) of monomethyl ester of azelaic acid and 3.78 g (30.0 mmol) of 4-hydroxy-6-methyl-2-pyrone by recrystallization from methanol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-6-methyl-2-pyrone
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Reactant of Route 6
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